Cecropin A Exhibits a Therapeutic Index of 40 Against Intracellular Leishmania panamensis, a 10-Fold Improvement Over the AMP Andropin
In a direct head-to-head comparison evaluating antileishmanial activity against the intracellular form of Leishmania panamensis, Cecropin A demonstrated a CE50i (effective concentration for 50% inhibition) of 2.48 μg/mL, compared to 23.45 μg/mL for the comparator antimicrobial peptide Andropin [1]. This difference translates to a Selectivity Index (IS; a measure of therapeutic window calculated as the ratio of cytotoxic concentration to effective concentration) of 40 for Cecropin A versus only 4 for Andropin [1].
| Evidence Dimension | Selectivity Index (IS) against intracellular Leishmania panamensis |
|---|---|
| Target Compound Data | CE50i = 2.48 μg/mL; IS = 40 |
| Comparator Or Baseline | Andropin (CE50i = 23.45 μg/mL; IS = 4) |
| Quantified Difference | Cecropin A is ~9.5x more potent (lower CE50i) and achieves a 10-fold higher Selectivity Index. |
| Conditions | Human monocyte-derived dendritic cells infected with Leishmania panamensis. |
Why This Matters
A 10-fold higher selectivity index provides a substantially wider therapeutic window, making Cecropin A a significantly more promising and safer candidate than Andropin for antiparasitic drug development [1].
- [1] Potencial leishmanicida e inmunomodulador de péptidos antimicrobianos. (2018). Repositorio Universidad Nacional de Colombia. View Source
